molecular formula C18H20N4O2S B12135819 N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12135819
M. Wt: 356.4 g/mol
InChI Key: MKLUZPZUOHJCJK-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole ring substituted with a furan-2-yl group at position 5, a methyl group at position 4, and a sulfanyl-linked acetamide moiety. This compound belongs to a class of molecules studied for their biological activities, including anti-inflammatory and anti-exudative effects, as seen in structurally related analogs . Its synthesis likely involves alkylation of α-chloroacetamides with triazole-thione precursors under basic conditions, a method employed for similar derivatives .

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H20N4O2S/c1-4-13-8-5-7-12(2)16(13)19-15(23)11-25-18-21-20-17(22(18)3)14-9-6-10-24-14/h5-10H,4,11H2,1-3H3,(H,19,23)

InChI Key

MKLUZPZUOHJCJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C)C3=CC=CO3)C

Origin of Product

United States

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on its biological properties, including data tables and notable case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C24_{24}H23_{23}FN4_4O2_2S
  • CAS Number : 848928-83-6

This compound features a triazole ring, which is known for its diverse pharmacological activities. The presence of a furan moiety further enhances its potential bioactivity.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been reported to possess broad-spectrum antibacterial and antifungal activities. In particular, studies have shown that triazole-containing compounds can inhibit the growth of various pathogens:

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Candida albicansSignificant antifungal activity
Escherichia coliModerate inhibition

The specific compound has not been extensively studied in isolation; however, its structural analogs suggest a promising antimicrobial profile.

Anticancer Potential

The anticancer activity of triazole derivatives has also been documented. Compounds with similar structures have shown effectiveness against various cancer cell lines due to their ability to inhibit key enzymes involved in cancer progression. For example:

  • Inhibition of Kinases : Some triazole derivatives act as inhibitors of kinases involved in tumor growth and metastasis.

A notable study highlighted the anticancer properties of 1,2,4-triazole derivatives against human breast cancer cells, demonstrating significant cytotoxicity at micromolar concentrations.

Case Studies

  • Case Study on Antifungal Activity : A study evaluated the antifungal efficacy of several triazole derivatives against clinical isolates of Candida. The results indicated that compounds similar to this compound exhibited inhibition zones ranging from 15 mm to 25 mm at concentrations of 50 μg/mL, suggesting potent antifungal activity.
  • Case Study on Cytotoxicity : In a cytotoxicity assay against various cancer cell lines (e.g., MCF-7 for breast cancer), similar triazole compounds demonstrated IC50_{50} values in the low micromolar range. This suggests that the target compound may also possess significant anticancer activity.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with enzymes critical for cell division and metabolism.
  • Disruption of Membrane Integrity : Similar compounds have been shown to disrupt fungal cell membranes, leading to cell death.
  • Apoptosis Induction : Some studies suggest that triazole derivatives may induce apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamides

Compound Name Core Structure Key Substituents Biological Activity
Target Compound 1,2,4-Triazole + Acetamide 5-(Furan-2-yl), 4-methyl, N-(2-ethyl-6-methylphenyl) Anti-exudative (inferred)
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide (, †) Acetamide Chloro, 2-ethyl-6-methylphenyl, methoxy-isopropyl Herbicidal (probable)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl Synthetic intermediate
5-(Furan-2-yl)-1,2,4-triazol-3-yl derivatives () 1,2,4-Triazole + Acetamide Varied N-aryl groups, sulfanyl linkages Anti-exudative (confirmed)

Key Observations :

  • Triazole vs. Simple Acetamide Cores : The target compound’s 1,2,4-triazole ring may enhance binding to biological targets compared to simpler acetamides (e.g., ’s †), which lack heteroaromatic systems .
  • N-Aryl Group : The 2-ethyl-6-methylphenyl group increases steric bulk compared to smaller aryl groups (e.g., 4-chloro-2-nitrophenyl in ), likely improving lipophilicity and bioavailability .

Physicochemical and Crystallographic Properties

  • Intermolecular Interactions : highlights hydrogen bonding (e.g., C–H⋯O) in N-aryl acetamides, which stabilize crystal packing . The target compound’s furan and triazole groups may facilitate similar interactions, though its methyl/ethyl substituents could reduce polarity compared to nitro-containing analogs.
  • Solubility : The lipophilic 2-ethyl-6-methylphenyl group likely reduces aqueous solubility relative to polar derivatives (e.g., ’s nitroacetamide), a critical factor for drug formulation .

Q & A

Q. Optimization strategies :

  • Temperature control : Maintaining 60–80°C during triazole formation minimizes side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Basic: Which spectroscopic techniques confirm the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies protons on the furan (δ 6.3–7.4 ppm), triazole (δ 8.1–8.5 ppm), and acetamide (δ 2.1–2.3 ppm for CH₃) .
    • ¹³C NMR : Confirms carbonyl groups (δ 165–170 ppm) and aromatic carbons .
  • Infrared (IR) Spectroscopy : Detects C=O stretching (1650–1700 cm⁻¹) and S-H/N-H bonds (2500–3300 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Basic: What initial biological activities have been reported, and how are assays designed?

Answer:

  • Antioxidant activity : Measured via DPPH radical scavenging (IC₅₀ values reported in μM range) using ascorbic acid as a positive control .
  • Enzyme inhibition :
    • Acetylcholinesterase (AChE) : Ellman’s method with donepezil as reference .
    • Tyrosinase : Spectrophotometric monitoring of L-DOPA oxidation .
  • Protein binding : Fluorescence quenching studies with bovine serum albumin (BSA) to assess pharmacokinetic potential .

Q. Assay design considerations :

  • Dose-response curves (5–100 μM) and triplicate measurements ensure reproducibility .
  • Negative controls (solvent-only) account for background interference .

Advanced: How can computational methods predict reactivity and biological interactions?

Answer:

  • Density Functional Theory (DFT) :
    • Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the triazole ring’s sulfur atom shows high electrophilicity .
    • Thermodynamic stability is assessed via Gibbs free energy of formation .
  • Molecular docking :
    • AutoDock Vina or Schrödinger Suite models interactions with targets like AChE or BSA. The furan-triazole moiety shows hydrogen bonding with active-site residues (e.g., Tyr337 in AChE) .
    • Binding affinity scores (ΔG < −7 kcal/mol) correlate with experimental IC₅₀ values .

Q. Validation :

  • Overlay docking poses with X-ray crystallography data (if available) .
  • Molecular dynamics simulations (100 ns) assess complex stability .

Advanced: How to resolve contradictions in biological activity across analogs?

Answer:

  • Structure-Activity Relationship (SAR) analysis :
    • Compare substituent effects: e.g., replacing furan with pyridine () reduces AChE inhibition by 40% due to steric hindrance .
    • Electron-withdrawing groups (e.g., -Cl) enhance antioxidant activity by stabilizing radical intermediates .
  • Data normalization :
    • Express activity as % inhibition relative to controls to account for assay variability .
    • Use statistical tools (e.g., ANOVA) to identify significant differences (p < 0.05) .

Case study : Anti-exudative activity varies with phenyl substituents. Ethyl groups at position 2 improve efficacy (IC₅₀ = 12 μM) vs. methoxy (IC₅₀ = 28 μM) due to lipophilicity .

Advanced: How do substituents influence pharmacokinetics and target selectivity?

Answer:

  • Pharmacokinetics :
    • Lipophilicity (logP) : Measured via shake-flask method. Ethyl/methyl groups on phenyl increase logP (2.5–3.0), enhancing membrane permeability .
    • Metabolic stability : Microsomal assays (e.g., rat liver microsomes) show triazole derivatives resist oxidative degradation better than thiadiazoles .
  • Target selectivity :
    • Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects. The furan-triazole core shows selectivity for AChE over COX-2 .
    • Mutagenesis studies : Alanine scanning of target residues (e.g., AChE Ser203) confirms critical binding interactions .

Optimization : Introduce polar groups (e.g., -OH) to balance logP and reduce hepatotoxicity .

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